molecular formula C15H10ClN3O3S2 B2609641 (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide CAS No. 868237-84-7

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

Cat. No. B2609641
CAS RN: 868237-84-7
M. Wt: 379.83
InChI Key: RXOCZFMJUVFWRU-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a useful research compound. Its molecular formula is C15H10ClN3O3S2 and its molecular weight is 379.83. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel thiazolidinedione derivatives involves various chemical reactions aimed at introducing functional groups that may confer desired biological activities. For instance, derivatives synthesized for hypoglycemic and hypolipidemic activities in type-2 diabetes models demonstrate the importance of structural modifications in achieving therapeutic effects (Mehendale-Munj, Ghosh, & Ramaa, 2011). Similarly, the crystal structures of related acetamides are analyzed to understand the molecular basis of their interactions and stability, providing insights into their potential applications in medicinal chemistry (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Biological Activities and Therapeutic Potential

Several studies have explored the biological activities of thiazolidinedione derivatives and related molecules, highlighting their potential in treating various conditions:

  • Hypoglycemic and Antidiabetic Properties : Compounds with the thiazolidinedione ring have shown significant reduction in blood glucose levels in diabetic models, indicating their potential as antidiabetic agents (Mehendale-Munj, Ghosh, & Ramaa, 2011).
  • Anti-inflammatory and Antioxidant Activities : Novel thiazolidinone derivatives have been investigated for their anti-inflammatory and antioxidant properties, which are crucial in the management of chronic diseases and conditions associated with oxidative stress (Koppireddi et al., 2013).
  • Anticancer Activity : Certain thiazolidinedione derivatives have been evaluated for their anticancer activities against various tumor cell lines, underscoring the potential of these molecules in cancer therapy (Havrylyuk et al., 2010).
  • Antimicrobial and Antitubercular Activities : The antimicrobial and antitubercular activities of thiazolidinedione derivatives have been tested, demonstrating their usefulness in addressing infectious diseases (Shaikh, Patel, & Rajani, 2015).

properties

IUPAC Name

(2Z)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S2/c16-9-3-1-8(2-4-9)5-10-7-17-14(23-10)18-12(20)6-11-13(21)19-15(22)24-11/h1-4,6-7H,5H2,(H,17,18,20)(H,19,21,22)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOCZFMJUVFWRU-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

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